1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves multiple steps, typically starting with the functionalization of the phenyl ring. Common synthetic routes include:
Halogenation and Substitution Reactions:
Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are commonly used.
Major Products: Depending on the reaction, products may include alcohols, sulfoxides, sulfones, and substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
- 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
These compounds share structural similarities but differ in the position of substituents on the phenyl ring, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C11H9F5OS |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-7(17)9-6(10(12)13)4-3-5-8(9)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
MVTVBFQTRHIAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)C(F)F |
Origin of Product |
United States |
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